Imidazolidinyl urea
Overview
Description
Mechanism of Action
Target of Action
Imidurea is primarily used as an antimicrobial preservative in cosmetics . Its primary targets are microorganisms that could potentially contaminate and spoil cosmetic products. It is also an ingredient in FDA-approved NIZORAL® (ketoconazole) 2% Shampoo, indicated for the treatment of tinea (pityriasis) versicolor caused by or presumed to be caused by Pityrosporum orbiculare (also known as Malassezia furfur or M. orbiculare) .
Mode of Action
Imidurea acts as a formaldehyde releaser . Formaldehyde is a potent disinfectant and preservative, capable of killing most bacteria and fungi (including their spores). It works by cross-linking the proteins in microorganisms, which inhibits their vital metabolic functions and results in their death.
Action Environment
The efficacy and stability of Imidurea can be influenced by various environmental factors. For example, the pH of the cosmetic product can affect the rate at which Imidurea releases formaldehyde and thus its antimicrobial activity. Furthermore, if used in combination with other preservatives (such as parabens), the overall preservative effect can be enhanced .
Biochemical Analysis
Biochemical Properties
Imidurea plays a crucial role in biochemical reactions by releasing formaldehyde, which acts as an antimicrobial agent. It interacts with various enzymes and proteins, disrupting their normal functions. The formaldehyde released by imidurea can crosslink with amino groups in proteins, leading to the inactivation of microbial enzymes and proteins. This interaction is essential for its antimicrobial properties .
Cellular Effects
Imidurea affects various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The formaldehyde released by imidurea can cause protein crosslinking, leading to changes in cell structure and function. This can result in the inhibition of microbial growth and the preservation of cosmetic and pharmaceutical products .
Molecular Mechanism
The molecular mechanism of imidurea involves the release of formaldehyde, which exerts its effects by binding to biomolecules. Formaldehyde can form covalent bonds with amino groups in proteins and nucleic acids, leading to enzyme inhibition or activation and changes in gene expression. This binding interaction is critical for the antimicrobial activity of imidurea .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of imidurea can change over time due to its stability and degradation. Imidurea is relatively stable under normal conditions, but it can degrade over time, leading to a decrease in its antimicrobial efficacy. Long-term studies have shown that imidurea can have lasting effects on cellular function, including changes in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of imidurea vary with different dosages in animal models. At low doses, imidurea is effective in inhibiting microbial growth without causing significant adverse effects. At high doses, imidurea can be toxic and cause adverse effects, including irritation and allergic reactions. Threshold effects have been observed, where the antimicrobial activity of imidurea increases with dosage up to a certain point, beyond which toxicity becomes a concern .
Metabolic Pathways
Imidurea is involved in metabolic pathways that include the release of formaldehyde. The formaldehyde released by imidurea can be metabolized by enzymes such as formaldehyde dehydrogenase, which converts it to formate. This metabolic pathway is essential for the detoxification of formaldehyde and the maintenance of cellular homeostasis .
Transport and Distribution
Imidurea is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The distribution of imidurea within cells is influenced by its chemical properties and the presence of specific transporters .
Subcellular Localization
The subcellular localization of imidurea is primarily in the cytoplasm, where it exerts its antimicrobial effects. Imidurea can also localize to other cellular compartments, such as the nucleus, where it can interact with nucleic acids and proteins. Targeting signals and post-translational modifications can direct imidurea to specific compartments or organelles, influencing its activity and function .
Preparation Methods
Imidurea is synthesized through the chemical reaction of allantoin and formaldehyde in the presence of sodium hydroxide solution and heat. The reaction mixture is then neutralized with hydrochloric acid and evaporated. The commercial product is a mixture of different formaldehyde addition products, including polymers .
Chemical Reactions Analysis
Imidurea primarily undergoes reactions that involve the release of formaldehyde. This release can occur under various conditions, including changes in pH and temperature. The formaldehyde released can then participate in further chemical reactions, such as condensation reactions with amines and other nucleophiles .
Scientific Research Applications
Imidurea has several scientific research applications:
Antimicrobial Preservative: It is widely used in cosmetics and topical medical devices to prevent microbial growth
Pharmaceutical Reference Standard: Imidurea is used as a reference standard in pharmaceutical formulations for quality control and analytical purposes.
Multitargeted Inhibitor: Recent studies have discovered imidurea as a dual multitargeted inhibitor for proteins involved in diseases such as COVID-19 and tuberculosis.
Comparison with Similar Compounds
Imidurea is chemically related to diazolidinyl urea, which is also used as an antimicrobial preservative in cosmetics. Both compounds act as formaldehyde releasers, but they differ in their chemical structures and the rate at which they release formaldehyde. Imidurea tends to release formaldehyde more slowly compared to diazolidinyl urea, making it suitable for products that require a longer shelf life .
Similar Compounds
- Diazolidinyl urea
- Quaternium-15
- DMDM hydantoin
These compounds share similar antimicrobial properties and are used in various personal care products to prevent microbial contamination .
Properties
IUPAC Name |
1-[3-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-3-[[[3-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoylamino]methyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N8O8/c20-2-18-4(6(22)16-10(18)26)14-8(24)12-1-13-9(25)15-5-7(23)17-11(27)19(5)3-21/h4-5,20-21H,1-3H2,(H2,12,14,24)(H2,13,15,25)(H,16,22,26)(H,17,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTXEAQXZGPWFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC(=O)NC1C(=O)NC(=O)N1CO)NC(=O)NC2C(=O)NC(=O)N2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
71042-94-9 (mono-hydrochloride salt) | |
Record name | Imidurea [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039236469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2040151 | |
Record name | Imidazolidinyl urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Exists as the monohydrate: White odorless solid; [Merck Index] | |
Record name | Imidazolidinyl urea | |
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URL | https://haz-map.com/Agents/1351 | |
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CAS No. |
39236-46-9 | |
Record name | Imidazolidinyl urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39236-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Imidurea [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039236469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidurea | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14075 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Urea, N,N''-methylenebis[N'-[3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Imidazolidinyl urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N''-methylenebis[N'-[3-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]urea] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMIDUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M629807ATL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Imidurea primarily used for in commercial products?
A1: Imidurea is commonly utilized as a preservative in various commercial products, especially cosmetics. Its primary function is to prevent microbial growth and extend the shelf life of these products. [, ]
Q2: Can Imidurea be effectively quantified in complex mixtures like cosmetic formulations?
A2: Yes, analytical techniques like capillary electrophoresis, including capillary zone electrophoresis and micellar electrokinetic chromatography (MEKC), have proven successful in quantifying Imidurea in cosmetic products, even in the presence of other preservatives like parabens. [, ]
Q3: Does the presence of micelles in MEKC affect Imidurea's analysis?
A3: Interestingly, the presence of micelles in MEKC does not significantly impact Imidurea's elution profile. This is attributed to the highly hydrophilic nature of Imidurea species observed in research studies. []
Q4: Beyond its preservative properties, has Imidurea been investigated for other potential therapeutic applications?
A4: Recent in silico studies have explored the potential of Imidurea as a multi-targeted inhibitor against both SARS-CoV-2 and Mycobacterium tuberculosis. This research suggests possible avenues for its application beyond its traditional use. []
Q5: What structural features of Imidurea contribute to its potential as a multi-targeted inhibitor?
A5: While detailed structure-activity relationship (SAR) data for Imidurea's multi-targeted inhibitory potential is limited in the provided research, computational studies suggest that its interactions with key residues in target proteins, like those in the fusion peptide region of SARS-CoV-2 spike protein, contribute to its activity. []
Q6: Are there any environmental concerns associated with Imidurea?
A6: While the provided research articles focus mainly on the analytical and potential therapeutic aspects of Imidurea, it's crucial to consider its environmental impact. Further research is needed to evaluate its ecotoxicological effects and explore strategies for responsible waste management and potential substitutes to minimize any negative environmental impacts.
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